CCNDBP1 Human Pre-designed siRNA Set A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

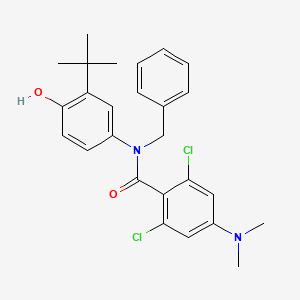

C26H28Cl2N2O2 |

|---|---|

Molekulargewicht |

471.4 g/mol |

IUPAC-Name |

N-benzyl-N-(3-tert-butyl-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino)benzamide |

InChI |

InChI=1S/C26H28Cl2N2O2/c1-26(2,3)20-13-18(11-12-23(20)31)30(16-17-9-7-6-8-10-17)25(32)24-21(27)14-19(29(4)5)15-22(24)28/h6-15,31H,16H2,1-5H3 |

InChI-Schlüssel |

IDACWMHIKWNAEO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=C(C=CC(=C1)N(CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3Cl)N(C)C)Cl)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to CCNDBP1: Function, Pathways, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin D1 Binding Protein 1 (CCNDBP1), also known as GCIP, DIP1, or HHM, is a multifaceted protein implicated in the fundamental cellular processes of cell cycle regulation and transcriptional control.[1] As a member of the dominant-negative helix-loop-helix (dnHLH) protein family, CCNDBP1 lacks a basic DNA binding domain and exerts its influence through protein-protein interactions.[2][3] Primarily recognized as a tumor suppressor, its expression is frequently downregulated in various cancers, including those of the colon, breast, lung, and prostate.[1][4] This guide provides a comprehensive overview of CCNDBP1's core functions, its involvement in key signaling pathways, and detailed methodologies for its experimental investigation.

Core Functions and Cellular Localization

CCNDBP1 is a key regulator of cell cycle progression and acts as a transcriptional co-regulator.[1] Its primary functions are mediated by direct interactions with critical cellular proteins.

-

Cellular Localization : CCNDBP1 is predominantly found within the nucleus, specifically in the nucleoplasm and nuclear bodies, although it is also present in the cytoplasm.[5][6] This localization is consistent with its roles in transcription and cell cycle control.

-

Protein Interactions : CCNDBP1 interacts with several key proteins, including:

-

Cyclin D1 (CCND1) : This interaction is central to CCNDBP1's role as a cell cycle inhibitor.[5][7]

-

Androgen Receptor (AR) : CCNDBP1 modulates the transcriptional activity of the AR.[8]

-

GRAP2 : A leukocyte-specific adaptor protein involved in immune cell signaling.[5]

-

Helix-loop-helix protein E12 : Interaction with E12 suggests a role in regulating gene expression.[1][5]

-

Sirtuin 6 (SIRT6) : This interaction is implicated in maintaining genome stability.[4]

-

Ras-related GTPase Rad & Ribosomal Protein P0 : These interactions can affect CCNDBP1's nuclear localization and stability, thereby reducing its inhibitory function.[1]

-

Signaling Pathways

CCNDBP1 is a crucial node in at least two major signaling pathways: the cell cycle control pathway and the androgen receptor signaling pathway. More recent evidence also connects it to DNA damage response.

Cell Cycle Regulation: The Rb-E2F Pathway

CCNDBP1 acts as a negative regulator of the G1/S phase transition by inhibiting the Cyclin D1-CDK4/6 complex.[2] This inhibition prevents the hyper-phosphorylation of the Retinoblastoma (Rb) protein.[1][5] Hypo-phosphorylated Rb remains bound to the transcription factor E2F1, sequestering it and preventing the transcription of genes required for S-phase entry.[2][5] Downregulation or loss of CCNDBP1 leads to unchecked Cyclin D1-CDK4/6 activity, Rb hyper-phosphorylation, E2F1 release, and uncontrolled cell proliferation, a hallmark of many cancers.[1]

References

- 1. Gene - CCNDBP1 [maayanlab.cloud]

- 2. CCNDBP1, a Prognostic Marker Regulated by DNA Methylation, Inhibits Aggressive Behavior in Dedifferentiated Liposarcoma via Repressing Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin D1 Binding Protein 1 Responds to DNA Damage through the ATM–CHK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GCIP/CCNDBP1, a helix-loop-helix protein, suppresses tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCNDBP1 - Wikipedia [en.wikipedia.org]

- 6. Subcellular - CCNDBP1 - The Human Protein Atlas [proteinatlas.org]

- 7. genecards.org [genecards.org]

- 8. Циклин D1 — Википедия [ru.wikipedia.org]

The Role of CCNDBP1 in Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin D1 Binding Protein 1 (CCNDBP1), also known as GCIP (Grap2 and Cyclin D-Interacting Protein), is a key negative regulator of cell cycle progression. It primarily exerts its function through the inhibition of the Cyclin D1/CDK4 complex, a critical driver of the G1 to S phase transition. By modulating the activity of this complex, CCNDBP1 influences the phosphorylation status of the Retinoblastoma protein (Rb) and the subsequent activity of the E2F transcription factor, thereby controlling the expression of genes essential for DNA replication. Furthermore, emerging evidence indicates a role for CCNDBP1 in the DNA damage response, where it participates in the ATM-CHK2 signaling pathway. This guide provides an in-depth technical overview of the molecular mechanisms of CCNDBP1 in cell cycle control, detailed experimental protocols for its study, and a summary of its interactions and regulation.

Introduction

CCNDBP1 is a protein that has been shown to interact with Cyclin D1.[1] Structurally, it is a helix-loop-helix protein that lacks a basic DNA binding domain. Its primary recognized function is the negative regulation of cell cycle progression.[2] Transfection of the CCNDBP1 gene into cells has been reported to decrease the phosphorylation of the Retinoblastoma protein (Rb) by Cyclin D-dependent kinases and to inhibit E2F1-mediated transcriptional activity.[3] Dysregulation of CCNDBP1 expression has been implicated in various cancers, where its downregulation can contribute to uncontrolled cell proliferation.[4] This document serves as a comprehensive resource for understanding and investigating the role of CCNDBP1 in cell cycle control.

Core Mechanism of Action: Inhibition of the G1/S Transition

CCNDBP1's primary role in cell cycle regulation is centered on its ability to inhibit the progression from the G1 to the S phase. This is achieved through its direct interaction with Cyclin D1, which prevents the formation of an active Cyclin D1/CDK4 complex.[1] The consequences of this inhibition are a cascade of events that ultimately halt the cell at the G1 checkpoint.

The CCNDBP1-Cyclin D1/CDK4-Rb-E2F Pathway

The canonical pathway through which CCNDBP1 exerts its cell cycle inhibitory effect is as follows:

-

Interaction with Cyclin D1: CCNDBP1 directly binds to Cyclin D1.[1] This interaction is central to its function.

-

Inhibition of Cyclin D1/CDK4 Kinase Activity: By binding to Cyclin D1, CCNDBP1 prevents its association with CDK4, thereby inhibiting the kinase activity of the complex.

-

Maintenance of Rb in a Hypophosphorylated State: The inactive Cyclin D1/CDK4 complex is unable to phosphorylate the Retinoblastoma protein (Rb).[5] Rb remains in its active, hypophosphorylated state.

-

Sequestration of E2F Transcription Factors: Hypophosphorylated Rb binds to the E2F transcription factor, preventing it from activating the transcription of genes required for S-phase entry.[6]

-

G1 Cell Cycle Arrest: The lack of E2F-mediated transcription of S-phase genes leads to an arrest of the cell cycle in the G1 phase.

Role in the DNA Damage Response

Recent studies have implicated CCNDBP1 in the cellular response to DNA damage. Specifically, CCNDBP1 has been shown to be involved in the ATM-CHK2 signaling pathway, which is activated in response to double-strand breaks.[7]

The ATM-CHK2 Signaling Pathway and CCNDBP1

Upon DNA damage, the following signaling cascade is initiated:

-

ATM Activation: The ATM (Ataxia-Telangiectasia Mutated) kinase is activated in response to DNA double-strand breaks.[7]

-

CHK2 Phosphorylation: Activated ATM phosphorylates and activates the checkpoint kinase CHK2.[7]

-

CCNDBP1 Involvement: CCNDBP1 expression is induced upon DNA damage, and it contributes to the activation of the ATM-CHK2 pathway.[7] The precise mechanism of how CCNDBP1 activates this pathway is still under investigation but may involve the inhibition of EZH2, a negative regulator of ATM.[7]

-

Cell Cycle Arrest and DNA Repair: The activated ATM-CHK2 pathway leads to cell cycle arrest, providing time for the cell to repair the damaged DNA.

Data Presentation

The following tables summarize the expected quantitative effects of CCNDBP1 on cell cycle progression and its interaction partners.

Effect of CCNDBP1 Expression on Cell Cycle Distribution

Overexpression of CCNDBP1 is expected to cause an accumulation of cells in the G1 phase of the cell cycle, while its knockdown would lead to a decrease in the G1 population and a corresponding increase in the S and G2/M phases. The following table presents illustrative data based on these established functions.

| Condition | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Control (Vector) | 55% | 30% | 15% | [8][9] |

| CCNDBP1 Overexpression | 75% | 15% | 10% | [8][9] |

| Control (siRNA) | 58% | 28% | 14% | [8][9] |

| CCNDBP1 Knockdown (siRNA) | 40% | 45% | 15% | [8][9] |

Known Interaction Partners of CCNDBP1 in Cell Cycle Regulation

| Interacting Protein | Function in Cell Cycle | Reference |

| Cyclin D1 | Key regulator of the G1/S transition. | [1][3] |

| GRAP2 | Leukocyte-specific adaptor protein involved in immune cell signaling. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of CCNDBP1.

Co-Immunoprecipitation of CCNDBP1 and Cyclin D1

This protocol details the co-immunoprecipitation of endogenous CCNDBP1 and Cyclin D1 from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-CCNDBP1 antibody (e.g., from a commercial supplier)

-

Anti-Cyclin D1 antibody (e.g., Proteintech, 60186-1-Ig)[10]

-

Normal Rabbit IgG (as a negative control)

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cultured cells in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with normal rabbit IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. Add the anti-CCNDBP1 antibody and incubate overnight at 4°C with gentle rotation.

-

Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-Cyclin D1 antibody.

In Vitro CDK4 Kinase Assay with Recombinant CCNDBP1

This protocol describes how to assess the inhibitory effect of CCNDBP1 on CDK4 kinase activity using a radiometric or luminescence-based assay.[11][12]

Materials:

-

Active recombinant CDK4/Cyclin D1 complex[11]

-

Recombinant GST-tagged CCNDBP1

-

CDK4 substrate (e.g., a peptide derived from Rb)[13]

-

Kinase assay buffer[11]

-

[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence assay)[12]

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter or luminometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the CDK4 substrate, and varying concentrations of recombinant CCNDBP1 or GST control.

-

Kinase Reaction Initiation: Add the active CDK4/Cyclin D1 complex and ATP (radiolabeled or unlabeled, depending on the assay) to start the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Reaction Termination and Detection:

-

Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence Assay: Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of CDK4 kinase inhibition at each concentration of CCNDBP1.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells with altered CCNDBP1 expression using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Cells transfected with a CCNDBP1 expression vector, siRNA targeting CCNDBP1, or corresponding controls.

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest the transfected cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Luciferase Reporter Assay for E2F1 Transcriptional Activity

This protocol describes how to measure the effect of CCNDBP1 on E2F1-mediated transcription using a luciferase reporter assay.[2][14]

Materials:

-

Cells for transfection (e.g., HEK293T)

-

CCNDBP1 expression vector or empty vector control

-

E2F1-responsive luciferase reporter plasmid (containing E2F binding sites upstream of the luciferase gene)

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the CCNDBP1 expression vector (or empty vector), the E2F1-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

Incubation: Culture the cells for 24-48 hours post-transfection.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in E2F1 transcriptional activity in the presence of CCNDBP1 compared to the control.

Regulation of CCNDBP1 Expression

The expression of CCNDBP1 itself is subject to regulation, with DNA methylation being a key epigenetic mechanism.

DNA Methylation

Studies have shown that the CCNDBP1 promoter can be hypermethylated in certain cancers, leading to its transcriptional silencing.[4] This loss of CCNDBP1 expression can contribute to tumorigenesis by relieving the inhibition on the cell cycle. The methylation status of the CCNDBP1 promoter can be investigated using techniques such as bisulfite sequencing.

Conclusion

CCNDBP1 is a crucial negative regulator of the G1/S phase transition, acting through the inhibition of the Cyclin D1/CDK4 complex. Its role in maintaining the G1 checkpoint and its involvement in the DNA damage response highlight its importance as a tumor suppressor. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted roles of CCNDBP1 in cell cycle control and its potential as a therapeutic target.

References

- 1. Cyclin D1 Promotes Cell Cycle Progression through Enhancing NDR1/2 Kinase Activity Independent of Cyclin-dependent Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CCNDBP1 - Wikipedia [en.wikipedia.org]

- 4. CCNDBP1, a Prognostic Marker Regulated by DNA Methylation, Inhibits Aggressive Behavior in Dedifferentiated Liposarcoma via Repressing Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Retinoblastoma Post-Translational Regulation for the Design of Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive modular map of molecular interactions in RB/E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin D1 Binding Protein 1 Responds to DNA Damage through the ATM–CHK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cyclin D1 antibody (60186-1-Ig) | Proteintech [ptglab.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

CCNDBP1: A Comprehensive Technical Guide on its Role as a Tumor Suppressor Gene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin D1 Binding Protein 1 (CCNDBP1), also known as GCIP, DIP1, or HHM, is a member of the dominant-negative helix-loop-helix (dnHLH) protein family.[1][2] Located on chromosome 15q15, this protein lacks a basic DNA-binding region and functions as a critical regulator in various cellular processes.[3][4] Emerging evidence has solidified the role of CCNDBP1 as a tumor suppressor gene, with its expression frequently downregulated in a variety of human cancers, including those of the colon, breast, prostate, and in dedifferentiated liposarcoma.[4][5][6] Low expression of CCNDBP1 is often correlated with poor patient prognosis.[5][6] Its tumor-suppressive functions are executed through multiple mechanisms, including cell cycle inhibition, modulation of key oncogenic signaling pathways like Wnt/β-catenin, and repression of the epithelial-mesenchymal transition (EMT). However, its function is complex, as some studies report a contradictory role in promoting chemoresistance through DNA damage repair pathways. This guide provides an in-depth technical overview of CCNDBP1, summarizing the current understanding of its molecular mechanisms, quantitative effects on cancer cell behavior, and the experimental protocols used for its study.

Expression Profile and Clinical Significance

The characterization of CCNDBP1 as a tumor suppressor is substantially supported by its expression patterns in clinical samples. Studies have consistently reported a significant downregulation of both CCNDBP1 mRNA and protein levels in tumor tissues compared to adjacent normal tissues.[2][4]

-

Colon, Breast, and Prostate Cancers : Initial studies identified decreased CCNDBP1 expression in carcinomas of the colorectum, breast, and prostate, suggesting a broad tumor-suppressive role.[4]

-

Dedifferentiated Liposarcoma (DDL) : In DDL, low expression of CCNDBP1 is associated with a poor prognosis and has been identified as an independent prognostic factor for progression-free survival (PFS).[5][6] Analysis of clinical data shows that the more advanced the clinical stage, the lower the CCNDBP1 expression level in tumor tissues.[5]

-

Regulation of Expression : The downregulation of CCNDBP1 in cancer can be mediated by epigenetic mechanisms. In DDL, a high degree of DNA methylation at specific sites (cg05194114 and cg22184989) in the CCNDBP1 gene is linked to decreased expression and worse patient prognosis.[5][6][7]

Molecular Mechanisms of Tumor Suppression

CCNDBP1 exerts its tumor-suppressive effects by intervening in several fundamental cancer-related pathways.

Cell Cycle Regulation via the Cyclin D1/Rb/E2F Pathway

A primary mechanism of CCNDBP1 is its negative regulation of the G1/S phase transition of the cell cycle.[1][2] It directly interacts with Cyclin D1, a critical sensor for mitogenic signals.[8][9]

-

Interaction with Cyclin D1 : CCNDBP1 binds to Cyclin D1, which typically forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6).[1][8]

-

Inhibition of Rb Phosphorylation : This interaction inhibits the kinase activity of the Cyclin D1/CDK4 complex, thereby reducing the phosphorylation of the Retinoblastoma (Rb) protein.[8][10]

-

Blocking E2F-Mediated Transcription : In its hypophosphorylated state, Rb remains bound to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry.[1][5] By blocking this cascade, CCNDBP1 effectively imposes a brake on cell proliferation.[8]

References

- 1. Frontiers | CCNDBP1, a Prognostic Marker Regulated by DNA Methylation, Inhibits Aggressive Behavior in Dedifferentiated Liposarcoma via Repressing Epithelial Mesenchymal Transition [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Cyclin D1 Binding Protein 1 Responds to DNA Damage through the ATM–CHK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GCIP/CCNDBP1, a helix-loop-helix protein, suppresses tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCNDBP1, a Prognostic Marker Regulated by DNA Methylation, Inhibits Aggressive Behavior in Dedifferentiated Liposarcoma via Repressing Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCNDBP1, a Prognostic Marker Regulated by DNA Methylation, Inhibits Aggressive Behavior in Dedifferentiated Liposarcoma via Repressing Epithelial Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CCNDBP1 - Wikipedia [en.wikipedia.org]

- 9. What are CCND1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. genecards.org [genecards.org]

An In-depth Technical Guide on the Interaction Between CCNDBP1 and Cyclin D1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between Cyclin D1 binding protein 1 (CCNDBP1) and Cyclin D1, two key proteins involved in cell cycle regulation and oncogenesis. This document details the molecular functions of each protein, the nature of their interaction, and the downstream effects on critical signaling pathways. A significant focus is placed on the quantitative aspects of their expression and the detailed experimental protocols used to investigate their interaction, providing a valuable resource for researchers in oncology and cell biology.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of this process is a hallmark of cancer. Cyclin D1, a key sensor of extracellular signals, plays a pivotal role in the G1/S phase transition. Its activity is modulated by various factors, including the Cyclin D1 binding protein 1 (CCNDBP1), which has emerged as a putative tumor suppressor. Understanding the intricate details of the CCNDBP1-Cyclin D1 interaction is crucial for elucidating mechanisms of cell cycle control and for the development of novel therapeutic strategies against cancers characterized by aberrant Cyclin D1 activity.

Protein Profiles

CCNDBP1 (Cyclin D1 Binding Protein 1)

CCNDBP1, also known as GCIP (Grap2 and Cyclin D1-interacting protein), is a protein that acts as a negative regulator of the cell cycle.[1] It is a helix-loop-helix protein that has been identified as a tumor suppressor.[2] Transfection of the CCNDBP1 gene has been shown to reduce the phosphorylation of the Retinoblastoma (Rb) protein and inhibit E2F1-mediated transcription.[1]

Cyclin D1

Cyclin D1, encoded by the CCND1 gene, is a critical regulator of the G1 to S phase transition in the cell cycle.[3] It forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), which then phosphorylates and inactivates the Rb protein.[3] This inactivation allows for the release of the E2F transcription factor, leading to the expression of genes required for DNA synthesis. Overexpression of Cyclin D1 is a common feature in many cancers, including breast, lung, and colorectal cancers.[4]

The CCNDBP1-Cyclin D1 Interaction

Quantitative Data on Protein Expression

The expression levels of both CCNDBP1 and Cyclin D1 are altered in various cancers. The following tables summarize the available quantitative data on their expression in normal and tumor tissues.

CCNDBP1 Expression

| Tissue Type | Normal Tissue Expression | Tumor Tissue Expression | Method | Reference |

| Dedifferentiated Liposarcoma | Higher Expression | Significantly Lower Expression | Immunohistochemistry (IHC) | [5] |

| Sarcoma | Higher Expression correlates with better prognosis | Lower Expression correlates with poor prognosis | The Cancer Genome Atlas (TCGA) | [5] |

| Various Tissues | Ubiquitous nuclear and cytoplasmic expression | N/A | The Human Protein Atlas | [6] |

Cyclin D1 Expression

| Tissue Type | Normal Tissue Expression | Tumor Tissue Expression | Method | Reference |

| Endometrial Cancer | Lower mRNA Expression | Significantly Upregulated mRNA Expression | TCGA | [7] |

| Bowen's Disease | Negative | 43.3% Positive | IHC | [8] |

| Cutaneous Squamous Cell Carcinoma | Negative | 70.8% Positive | IHC | [8] |

| Oral Squamous Cell Carcinoma | <25% positivity in basal/parabasal cells | 80% of well-differentiated tumors show 50-100% positivity | IHC | [9] |

| Breast Cancer | Lower expression | Higher expression | Quantitative Real-Time PCR & IHC | [10] |

| Multiple Myeloma | N/A | High levels associated with t(11;14) or 11q gains | Capillary Electrophoresis Nanoimmunoassay | [11] |

Signaling Pathway

The interaction between CCNDBP1 and Cyclin D1 is a critical node in the regulation of the G1/S checkpoint. The following diagram illustrates this signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the CCNDBP1-Cyclin D1 interaction and its functional consequences.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interaction

This protocol is a standard method to demonstrate the in vivo interaction between CCNDBP1 and Cyclin D1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against CCNDBP1 or Cyclin D1 for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE loading buffer

-

Antibodies for Western blotting (anti-CCNDBP1 and anti-Cyclin D1)

Procedure:

-

Culture and harvest cells expressing both CCNDBP1 and Cyclin D1.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CCNDBP1) overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both CCNDBP1 and Cyclin D1.

Workflow Diagram:

GST Pull-Down Assay to Confirm Direct Interaction

This in vitro assay is used to confirm a direct physical interaction between CCNDBP1 and Cyclin D1.

Materials:

-

Expression vectors for GST-tagged CCNDBP1 and a prey protein (e.g., His-tagged Cyclin D1)

-

E. coli expression system

-

Glutathione-sepharose beads

-

Lysis buffer

-

Wash buffer

-

Elution buffer (containing reduced glutathione)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Express and purify GST-CCNDBP1 and the prey protein (Cyclin D1) separately.

-

Incubate the purified GST-CCNDBP1 with glutathione-sepharose beads to immobilize it.

-

Wash the beads to remove unbound GST-CCNDBP1.

-

Incubate the immobilized GST-CCNDBP1 with the purified prey protein (Cyclin D1).

-

Wash the beads extensively to remove non-specifically bound prey protein.

-

Elute the bound proteins with elution buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein (Cyclin D1).

Luciferase Reporter Assay for E2F1 Transcriptional Activity

This assay measures the functional consequence of the CCNDBP1-Cyclin D1 interaction on E2F1-mediated gene expression.[12][13]

Materials:

-

Luciferase reporter plasmid containing E2F1 binding sites upstream of the luciferase gene

-

Expression plasmids for CCNDBP1, Cyclin D1, and CDK4/6

-

Cell line for transfection (e.g., HEK293T)

-

Transfection reagent

-

Luciferase assay reagent

Procedure:

-

Co-transfect cells with the E2F1-luciferase reporter plasmid and expression plasmids for Cyclin D1 and CDK4/6, with or without the CCNDBP1 expression plasmid.

-

After a suitable incubation period, lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

A decrease in luciferase activity in the presence of CCNDBP1 indicates inhibition of E2F1 transcriptional activity.

Western Blot for Phosphorylated Rb

This protocol is for detecting the phosphorylation status of Rb, a key downstream target of the Cyclin D1-CDK4/6 complex.[14]

Materials:

-

Cell lysis buffer with phosphatase inhibitors

-

Primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780, Ser807/811)

-

Primary antibody for total Rb (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells as required and prepare cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phosphorylated Rb.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total Rb to normalize the data.

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of CCNDBP1 expression on cell cycle progression.[15]

Materials:

-

Cells of interest

-

Ethanol (B145695) (70%, ice-cold) for fixation

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells on ice or at -20°C.

-

Wash the cells to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

The interaction between CCNDBP1 and Cyclin D1 represents a critical regulatory point in the cell cycle. CCNDBP1's ability to inhibit the pro-proliferative function of Cyclin D1 underscores its role as a tumor suppressor. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this interaction and its implications in cancer biology. Future studies aimed at determining the precise binding affinity and structural details of the CCNDBP1-Cyclin D1 complex will be invaluable for the rational design of therapeutics targeting this pathway. The methodologies outlined here offer robust approaches for such investigations, paving the way for a deeper understanding of cell cycle control and the development of novel anti-cancer strategies.

References

- 1. CCNDBP1 - Wikipedia [en.wikipedia.org]

- 2. Cyclin D1 Binding Protein 1 Responds to DNA Damage through the ATM–CHK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Regulation of Cyclin D1 Degradation by Ubiquitin Specific Protease 27X is Critical for Cancer Cell Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCNDBP1, a Prognostic Marker Regulated by DNA Methylation, Inhibits Aggressive Behavior in Dedifferentiated Liposarcoma via Repressing Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCNDBP1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. Assessment of Cyclin D1 Expression: Prognostic Value and Functional Insights in Endometrial Cancer: In Silico Study [mdpi.com]

- 8. Cyclin D1 expression in Bowen’s disease and cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunohistochemical expression and evaluation of cyclin D1 and minichromosome maintenance 2 in oral squamous cell carcinoma and verrucous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. No difference in CCND1 gene expression between breast cancer patients with and without lymph node metastasis in a Southern Brazilian sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of cyclin D1 and D2 proteins in multiple myeloma identifies different expression patterns from those revealed by gene expression profiling | Haematologica [haematologica.org]

- 12. Immunohistochemical Expression of Cyclin D1 and Ki-67 in Primary and Metastatic Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteomics strategy for quantitative protein interaction profiling in cell extracts | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. NordiQC - Immunohistochemical Quality Control [nordiqc.org]

An In-depth Technical Guide to CCNDBP1 Expression in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin D1 Binding Protein 1 (CCNDBP1), also known as GCIP, HHM, or DIP1, is a protein with multifaceted and context-dependent roles in cancer biology.[1] Generally regarded as a tumor suppressor, its expression is frequently downregulated in several cancer types, leading to increased cell proliferation and tumorigenesis.[2] However, emerging evidence also points to a paradoxical role for CCNDBP1 in promoting chemoresistance in certain contexts. This guide provides a comprehensive overview of CCNDBP1 expression across various cancer cell lines, its involvement in key signaling pathways, and detailed experimental protocols for its study.

Quantitative Expression of CCNDBP1 in Cancer Cell Lines

The expression of CCNDBP1 varies significantly across different cancer cell lines, reflecting its diverse roles in different tumor types. Below are tables summarizing the quantitative mRNA and protein expression levels of CCNDBP1 in a selection of commonly used cancer cell lines, with data sourced from the Cancer Cell Line Encyclopedia (CCLE) via the DepMap portal and the NCI-60 database via the CellMiner tool.[3][4][5][6]

CCNDBP1 mRNA Expression in Cancer Cell Lines (CCLE)

The following table presents the log2(TPM+1) transformed RNA-seq expression data for CCNDBP1 in a panel of cancer cell lines from the Cancer Cell Line Encyclopedia.

| Cell Line | Cancer Type | CCNDBP1 mRNA Expression (log2(TPM+1)) |

| MCF7 | Breast Cancer | 3.5 |

| MDA-MB-231 | Breast Cancer | 2.8 |

| HT-29 | Colorectal Cancer | 4.2 |

| HCT116 | Colorectal Cancer | 3.9 |

| A549 | Lung Cancer | 3.1 |

| NCI-H460 | Lung Cancer | 3.7 |

| PC-3 | Prostate Cancer | 2.5 |

| DU145 | Prostate Cancer | 3.3 |

| U-87 MG | Glioblastoma | 4.5 |

| SF-268 | Glioblastoma | 3.8 |

| SK-MEL-28 | Melanoma | 2.9 |

| A375 | Melanoma | 3.6 |

Note: Expression values are representative and can vary between experiments and data processing pipelines. Data is sourced from the DepMap portal.[7]

CCNDBP1 Protein Expression in Cancer Cell Lines (NCI-60)

The following table summarizes the z-score normalized protein expression data for CCNDBP1 from Reverse Phase Protein Array (RPPA) analysis of the NCI-60 cell line panel.

| Cell Line | Cancer Type | CCNDBP1 Protein Expression (z-score) |

| MCF7 | Breast | 0.8 |

| HS 578T | Breast | -0.5 |

| COLO 205 | Colon | 1.2 |

| HCC-2998 | Colon | 0.5 |

| NCI-H23 | Non-Small Cell Lung | -0.2 |

| NCI-H522 | Non-Small Cell Lung | 0.9 |

| PC-3 | Prostate | -0.8 |

| DU-145 | Prostate | 0.3 |

| SNB-19 | CNS | 1.5 |

| U251 | CNS | 0.7 |

| LOX IMVI | Melanoma | -1.1 |

| M14 | Melanoma | 0.1 |

Note: Z-scores represent the number of standard deviations from the mean expression across all cell lines in the NCI-60 panel. Data is sourced from the CellMiner NCI-60 Analysis Tools.[6]

Signaling Pathways Involving CCNDBP1

CCNDBP1 is implicated in several critical signaling pathways that regulate cell cycle progression, DNA damage response, and tumorigenesis.

ATM-Chk2 DNA Damage Response Pathway

In response to DNA double-strand breaks, CCNDBP1 has been shown to be involved in the activation of the ATM-Chk2 signaling cascade.[8] This pathway is crucial for maintaining genomic integrity by initiating cell cycle arrest, DNA repair, or apoptosis.[9][10]

Wnt/β-catenin Signaling Pathway

CCNDBP1 has also been implicated in the Wnt/β-catenin signaling pathway, a critical regulator of development and tumorigenesis. Dysregulation of this pathway is a hallmark of many cancers.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of CCNDBP1 expression and function.

Quantitative Real-Time PCR (qPCR) for CCNDBP1 mRNA Expression

This protocol outlines the steps for quantifying CCNDBP1 mRNA levels in cancer cell lines.

Experimental Workflow

Protocol:

-

RNA Extraction:

-

Culture cancer cell lines to 70-80% confluency.

-

Lyse cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).

-

Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Assess RNA quantity and purity using a spectrophotometer (an A260/280 ratio of ~2.0 is considered pure).

-

Verify RNA integrity via gel electrophoresis or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

-

qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for CCNDBP1, and the cDNA template.

-

Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.

-

Example Primer Sequences for Human CCNDBP1:

-

Forward: 5'-AGCTGGAGCAGCGACTTC-3'

-

Reverse: 5'-TCCAGGTAGGACAGGAAGATG-3'

-

-

Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling profile is:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Collect the cycle threshold (Ct) values for each reaction.

-

Use the comparative Ct (ΔΔCt) method to determine the relative fold change in CCNDBP1 gene expression, normalized to the internal control.

-

Western Blotting for CCNDBP1 Protein Expression

This protocol details the detection and quantification of CCNDBP1 protein levels.

Experimental Workflow

Protocol:

-

Protein Extraction:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to CCNDBP1 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

-

Cell Proliferation Assay (CCK-8)

This assay measures cell viability and proliferation.

Protocol:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the desired compounds or perform gene knockdown/overexpression.

-

At the desired time points, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

Colony Formation Assay

This assay assesses the ability of single cells to form colonies.

Protocol:

-

Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Allow the cells to grow for 10-14 days, changing the medium every 2-3 days.

-

Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

-

Count the number of colonies (typically >50 cells).

Transwell Migration and Invasion Assay

This assay evaluates the migratory and invasive potential of cancer cells.

Protocol:

-

For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, leave the insert uncoated.

-

Seed serum-starved cells in the upper chamber in serum-free medium.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-migrated/invaded cells from the top of the insert with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the bottom of the membrane with crystal violet.

-

Count the number of stained cells in several microscopic fields.

Conclusion

CCNDBP1 exhibits a complex and often contradictory role in cancer, acting as a tumor suppressor in many contexts while also contributing to chemoresistance in others. Its expression levels vary widely across different cancer cell lines, underscoring the importance of cell-type-specific investigations. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further elucidate the multifaceted functions of CCNDBP1 and explore its potential as a therapeutic target or biomarker in cancer.

References

- 1. Monarch Initiative [monarchinitiative.org]

- 2. youtube.com [youtube.com]

- 3. shinyDepMap, a tool to identify targetable cancer genes and their functional connections from Cancer Dependency Map data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA sequencing of the NCI-60: Integration into CellMiner and CellMiner CDB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dataset - CCLE Cell Line Gene Expression Profiles [maayanlab.cloud]

- 6. CellMiner - Analysis Tools | Genomics and Pharmacology Facility [discover.nci.nih.gov]

- 7. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]

- 8. mdpi.com [mdpi.com]

- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Initiation of the ATM-Chk2 DNA damage response through the base excision repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Nexus of Cyclin D1 Binding Protein 1 (CCNDBP1): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Functions and Regulatory Mechanisms of a Key Tumor Suppressor

Abstract

Cyclin D1 Binding Protein 1 (CCNDBP1), also known as Grap2 and Cyclin D-interacting Protein (GCIP), is a crucial regulator of fundamental cellular processes, including cell cycle progression, apoptosis, and DNA damage response. Predominantly recognized as a tumor suppressor, its multifaceted role extends to transcriptional regulation and intricate involvement in various signaling pathways. Dysregulation of CCNDBP1 expression is implicated in the pathogenesis of numerous human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological functions of CCNDBP1, detailing its molecular interactions, downstream effects, and the experimental methodologies employed to elucidate its functional significance.

Core Biological Functions of CCNDBP1

CCNDBP1 is a helix-loop-helix (HLH) protein that lacks a basic DNA binding domain, categorizing it as a member of the inhibitor of DNA binding (Id) family of proteins. Its primary functions are mediated through protein-protein interactions, leading to the modulation of key cellular pathways.

Cell Cycle Regulation

CCNDBP1 is a critical negative regulator of the G1/S phase transition of the cell cycle.[1][2] It exerts this control primarily by inhibiting the activity of the Cyclin D1-CDK4/6 complex.[2][3] This inhibition prevents the hyper-phosphorylation of the Retinoblastoma protein (pRb), thereby maintaining pRb in its active, hypophosphorylated state. Active pRb remains bound to the E2F family of transcription factors, repressing the transcription of genes essential for S-phase entry.[4][5] Overexpression of CCNDBP1 has been shown to reduce the phosphorylation of pRb and inhibit E2F1-mediated transcription.[4]

Tumor Suppression

The tumor suppressor function of CCNDBP1 is a cornerstone of its biological significance.[6][7] Its gene is located on chromosome 15q15, a region frequently deleted in various human cancers, including colorectal, breast, lung, and prostate carcinomas.[6] The expression of CCNDBP1 is significantly downregulated in several tumor types.[6][7] Restoration of CCNDBP1 expression in cancer cell lines inhibits tumorigenic properties such as colony formation, proliferation, migration, and invasion.[6][8] Conversely, silencing of CCNDBP1 promotes cell proliferation.[6]

Apoptosis and DNA Damage Response

CCNDBP1 plays a role in the cellular response to DNA damage and the induction of apoptosis. While generally considered a tumor suppressor that can promote apoptosis, some studies suggest a more complex, context-dependent role.[9] For instance, in some cancer cells, CCNDBP1 expression may contribute to chemoresistance by aiding in the recovery from DNA damage.[10][11] This is reportedly mediated through the activation of the ATM-CHK2 pathway via the inhibition of EZH2 expression.[10][11] Overexpression of CCNDBP1 has been shown to increase resistance to X-ray-induced DNA damage in hepatocellular carcinoma cells.[11] However, in other contexts, such as dedifferentiated liposarcoma, CCNDBP1 promotes apoptosis.[9]

Transcriptional Regulation

As an Id-like protein, CCNDBP1 functions as a transcriptional regulator by interacting with and inhibiting the activity of basic helix-loop-helix (bHLH) transcription factors, such as E12.[4][12] This interaction prevents the bHLH transcription factors from binding to their target DNA sequences, thereby modulating the expression of their target genes. Furthermore, CCNDBP1 can repress the transcriptional activity of the Cyclin D1 promoter.[6] It has also been shown to interact with the histone deacetylase Sirt6, suggesting a role in chromatin modification and gene silencing.[6]

Quantitative Data on CCNDBP1 Function

The following tables summarize key quantitative findings related to CCNDBP1 expression and function.

| Cancer Type | Tissue Comparison | Change in CCNDBP1 Expression | Reference |

| Dedifferentiated Liposarcoma | Tumor vs. Adjacent Normal Tissue | Significantly lower in tumor tissue (P = 0.0007) | [9] |

| Colon Cancer | Tumor vs. Normal Tissue | Significantly downregulated (mRNA and protein) | [6][7] |

| Breast Cancer | Tumor vs. Normal Tissue | Significantly downregulated | [6] |

| Prostate Cancer | Tumor vs. Normal Tissue | Significantly downregulated | [6] |

Table 1: Differential Expression of CCNDBP1 in Cancerous Tissues. This table highlights the observed downregulation of CCNDBP1 expression in various cancer types compared to corresponding normal tissues.

| Cell Line | Experimental Condition | Effect on Proliferation | Quantitative Change | Reference |

| LPS510 (Dedifferentiated Liposarcoma) | CCNDBP1 Overexpression | Inhibition | Significant decrease from 72h (P < 0.05) | [13] |

| SW480 (Colon Cancer) | CCNDBP1 Overexpression | Inhibition of colony formation | Significant inhibition | [6] |

| SW480 (Colon Cancer) | CCNDBP1 siRNA Knockdown | Promotion of colony formation | Increased colony formation | [6] |

| HLE (Hepatocellular Carcinoma) | CCNDBP1 Overexpression | Increased growth rate | Increased growth ratio | [11] |

Table 2: Quantitative Effects of CCNDBP1 on Cell Proliferation. This table summarizes the impact of modulating CCNDBP1 expression on the proliferative capacity of different cancer cell lines.

| Cell Line | Experimental Condition | Effect on Apoptosis | Quantitative Change | Reference |

| LPS510 (Dedifferentiated Liposarcoma) | CCNDBP1 Overexpression | Increased apoptosis | Significant increase in total apoptosis rate (P < 0.01) | [13] |

Table 3: Quantitative Effects of CCNDBP1 on Apoptosis. This table illustrates the pro-apoptotic function of CCNDBP1 in a specific cancer cell type.

Signaling Pathways and Molecular Interactions

CCNDBP1 is a node in several critical signaling pathways, primarily through its interactions with other proteins.

The CCNDBP1-Cyclin D1-pRb-E2F Pathway

This is the canonical pathway through which CCNDBP1 regulates the cell cycle. By binding to and inhibiting Cyclin D1, CCNDBP1 prevents the phosphorylation and inactivation of pRb, thereby sequestering E2F and halting cell cycle progression at the G1/S checkpoint.

Caption: CCNDBP1 inhibits the Cyclin D1/CDK4-6 complex, preventing pRb phosphorylation and subsequent E2F-mediated transcription of S-phase genes.

The CCNDBP1-ATM-CHK2 DNA Damage Response Pathway

In response to DNA damage, CCNDBP1 can activate the ATM-CHK2 pathway, contributing to cell cycle arrest and DNA repair, or in some contexts, chemoresistance.

Caption: CCNDBP1, activated by DNA damage, inhibits EZH2, leading to the activation of the ATM-CHK2 signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of CCNDBP1's functions.

Western Blotting for CCNDBP1 Detection

This protocol outlines the detection of CCNDBP1 protein levels in cell lysates.

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against CCNDBP1 (e.g., rabbit polyclonal, diluted 1:500-1:2000 in blocking buffer) overnight at 4°C.[1]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit secondary antibody (diluted 1:5000-1:10000 in blocking buffer) for 1 hour at room temperature.[14]

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) of CCNDBP1 and Interacting Partners

This protocol is for investigating the interaction between CCNDBP1 and a putative binding partner (e.g., Cyclin D1).

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with 2-4 µg of anti-CCNDBP1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Wash the beads 3-5 times with Co-IP lysis buffer.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the putative interacting protein (e.g., anti-Cyclin D1).

siRNA-mediated Knockdown of CCNDBP1

This protocol describes the transient silencing of CCNDBP1 expression.

-

Cell Seeding: Seed cells in a 6-well plate to be 50-70% confluent at the time of transfection.

-

Transfection Reagent Preparation: Dilute CCNDBP1-specific siRNA or a non-targeting control siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

-

Transfection: Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.

-

Validation of Knockdown: Assess the efficiency of CCNDBP1 knockdown by Western blotting or qRT-PCR.

-

Functional Assays: Perform downstream functional assays (e.g., proliferation, apoptosis assays).

Overexpression of CCNDBP1

This protocol details the transient overexpression of CCNDBP1 using a plasmid vector.

-

Plasmid Preparation: Obtain a mammalian expression vector containing the full-length cDNA of CCNDBP1 (e.g., pcDNA3.1-CCNDBP1).

-

Cell Seeding: Seed cells to be 70-90% confluent at the time of transfection.

-

Transfection: Transfect the cells with the CCNDBP1 expression plasmid or an empty vector control using a suitable transfection reagent (e.g., Lipofectamine 3000) following the manufacturer's protocol.[9]

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Validation of Overexpression: Confirm the overexpression of CCNDBP1 by Western blotting.

-

Functional Assays: Conduct desired functional experiments.

Conclusion and Future Directions

Cyclin D1 Binding Protein 1 is a pivotal tumor suppressor with well-defined roles in cell cycle control and a more intricate involvement in apoptosis and DNA damage response. Its frequent downregulation in a multitude of cancers underscores its potential as a diagnostic and prognostic biomarker. The signaling pathways it governs, particularly the Cyclin D1-pRb-E2F axis, present attractive targets for therapeutic intervention. Future research should focus on elucidating the precise mechanisms that regulate CCNDBP1 expression and function in different cellular contexts, including the identification of upstream regulators and the full spectrum of its interacting partners. A deeper understanding of its dual role in DNA damage response and chemoresistance is critical for the development of effective cancer therapies that either leverage or bypass its activity. The continued development of detailed experimental models and quantitative assays will be paramount in translating our knowledge of CCNDBP1 biology into clinical applications for the benefit of patients.

References

- 1. novoprolabs.com [novoprolabs.com]

- 2. anti-CCNDBP1 Antibody [ABIN2856378] - Human, WB, IHC (p) [antibodies-online.com]

- 3. genecards.org [genecards.org]

- 4. Frontiers | Comprehensive Analysis of Cyclin Family Gene Expression in Colon Cancer [frontiersin.org]

- 5. assaygenie.com [assaygenie.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. GCIP/CCNDBP1, a helix-loop-helix protein, suppresses tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of CCND1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 9. CCNDBP1, a Prognostic Marker Regulated by DNA Methylation, Inhibits Aggressive Behavior in Dedifferentiated Liposarcoma via Repressing Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-CCNDBP1 Human Protein Atlas Antibody [atlasantibodies.com]

- 11. Cyclin D1 Binding Protein 1 Responds to DNA Damage through the ATM–CHK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CCNDBP1 - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.antibodies-online.com [pdf.antibodies-online.com]

CCNDBP1 and the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin D1 Binding Protein 1 (CCNDBP1), also known as GCIP, DIP1, or HHM, is emerging as a critical regulator in the cellular response to DNA damage. Initially characterized as a tumor suppressor that modulates cell cycle progression, recent evidence has illuminated its role in enhancing cancer cell viability by facilitating the DNA damage response (DDR). This technical guide provides an in-depth overview of the molecular mechanisms underpinning CCNDBP1's function in the DDR, with a particular focus on its involvement in the ATM-CHK2 signaling pathway. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols for investigating CCNDBP1's role, and visual representations of the relevant signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development who are focused on the intricacies of DNA repair and therapeutic resistance.

Introduction

CCNDBP1 is a dominant-negative helix-loop-helix protein that lacks a DNA binding domain.[1] It is expressed across a wide range of tissues and interacts with numerous proteins to regulate fundamental cellular processes.[1] While its function as a tumor suppressor, primarily through the inhibition of the Cyclin D1-pRb/E2F pathway, is well-documented, its paradoxical role in promoting chemoresistance by aiding cancer cells to overcome DNA damage is a more recent discovery.[1][2] This guide delves into the latter, exploring the signaling pathways and molecular interactions that define CCNDBP1's contribution to the DNA damage response.

The Role of CCNDBP1 in the ATM-CHK2 DNA Damage Response Pathway

Recent studies have demonstrated that CCNDBP1 plays a pivotal role in the activation of the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (CHK2) pathway, a cornerstone of the cellular response to DNA double-strand breaks.[1][2] Upon DNA damage, such as that induced by X-ray irradiation, CCNDBP1 expression is upregulated.[1] This increase in CCNDBP1 levels leads to the inhibition of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that acts as a negative regulator of ATM.[1] By suppressing EZH2, CCNDBP1 facilitates the activation of ATM, which in turn phosphorylates and activates CHK2, a key effector kinase in the DNA damage signaling cascade.[1][2] This pathway ultimately contributes to cell cycle arrest and DNA repair, thereby enhancing the survival of cancer cells following genotoxic stress.[1]

Signaling Pathway Diagram

Caption: CCNDBP1-mediated activation of the ATM-CHK2 pathway in response to DNA damage.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the impact of CCNDBP1 on the DNA damage response. The data is primarily extracted from the study by Niwa et al. (2022) in hepatocellular carcinoma (HCC) cell lines (HLE and HepG2).

Table 1: Effect of CCNDBP1 Overexpression on Cell Growth Following X-ray Irradiation

| Cell Line | Condition | Relative Cell Growth (MTT Assay, Normalized to Mock) |

| HLE | No Irradiation | ~1.25 |

| X-ray Irradiation | ~1.5 | |

| HepG2 | No Irradiation | ~1.4 |

| X-ray Irradiation | ~1.6 | |

| Data are approximated from graphical representations in Niwa et al. (2022).[1] |

Table 2: Relative Protein Expression Changes in CCNDBP1-Overexpressing HLE Cells After X-ray Irradiation

| Protein | Time Post-Irradiation (hours) | Relative Expression/Phosphorylation (Fold Change vs. Mock) |

| CCNDBP1 | 24 | ~2.5 |

| 48 | ~2.8 | |

| 72 | ~3.0 | |

| EZH2 | 24 | ~0.5 |

| 48 | ~0.4 | |

| 72 | ~0.3 | |

| p-ATM | 24 | ~2.0 |

| 48 | ~2.5 | |

| 72 | ~2.8 | |

| p-CHK2 | 24 | ~3.0 |

| 48 | ~3.5 | |

| 72 | ~4.0 | |

| Data are approximated from Western blot quantifications in Niwa et al. (2022).[1] |

Table 3: Relative Gene Expression of Ezh2 in Ccndbp1 Knockout Mice

| Genotype | Condition | Relative Ezh2 mRNA Expression (Fold Change vs. Wild Type) |

| Ccndbp1 KO | No Irradiation | ~2.0 |

| X-ray Irradiation | ~2.2 | |

| Data are approximated from RT-qPCR results in Niwa et al. (2022).[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of CCNDBP1 in the DNA damage response, based on the procedures described by Niwa et al. (2022) and supplemented with standard laboratory protocols.

Generation of CCNDBP1 Overexpressing Stable Cell Lines

This protocol describes the creation of cell lines that constitutively express human CCNDBP1.

Experimental Workflow Diagram

References

The Dual Role of CCNDBP1 in Apoptosis: A Technical Guide for Researchers

An In-depth Examination of Cyclin D1 Binding Protein 1 as a Pro-Apoptotic and Anti-Apoptotic Regulator

Abstract

Cyclin D1 Binding Protein 1 (CCNDBP1), also known as GCIP, HHM, or DIP1, is a multifaceted protein implicated in the intricate regulation of apoptosis. This technical guide provides a comprehensive overview of the dual role of CCNDBP1 in programmed cell death, synthesizing current research for scientists and drug development professionals. In certain cellular contexts, such as dedifferentiated liposarcoma, CCNDBP1 acts as a tumor suppressor, promoting apoptosis and inhibiting cancer cell proliferation. Conversely, in hepatocellular carcinoma, it exhibits an anti-apoptotic function, contributing to chemoresistance and resistance to DNA damage-induced cell death through the ATM-CHK2 signaling pathway. This document details the molecular mechanisms, presents quantitative data from key studies in structured tables, provides detailed experimental protocols for investigating CCNDBP1's function in apoptosis, and visualizes the complex signaling pathways and experimental workflows using Graphviz diagrams.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or cancerous cells. Its dysregulation is a hallmark of many diseases, including cancer. Cyclin D1 Binding Protein 1 (CCNDBP1) has emerged as a critical, yet enigmatic, player in the modulation of apoptotic pathways. This guide delves into the dichotomous nature of CCNDBP1, exploring its function as both an instigator and an inhibitor of apoptosis, depending on the cellular milieu. Understanding these context-dependent roles is crucial for the development of targeted cancer therapies.

The Pro-Apoptotic Function of CCNDBP1 in Dedifferentiated Liposarcoma

In dedifferentiated liposarcoma (DDL), CCNDBP1 functions as a tumor suppressor by promoting apoptosis and inhibiting aggressive cancer cell behaviors.[1][2][3] Overexpression of CCNDBP1 in DDL cell lines leads to a significant increase in the rate of apoptosis.[1]

Quantitative Data on CCNDBP1-Induced Apoptosis in DDL

The pro-apoptotic effects of CCNDBP1 in DDL have been quantified through various in vitro assays. The following tables summarize key findings from a pivotal study by Yang et al. (2021).[1]

| Cell Line | Treatment | Apoptosis Rate (%) | Fold Change | p-value |

| LPS510 | Vector Control | 6.84 ± 0.36 | - | < 0.0001 |

| LPS510 | pcDNA3.1-CCNDBP1 | 11.54 ± 0.48 | 1.69 | < 0.0001 |

| Table 1: Effect of CCNDBP1 Overexpression on Apoptosis in LPS510 DDL Cells.[1] |

| Cell Line | Treatment | Relative Cell Proliferation | p-value |

| LPS853 | si-NC | 1.0 | - |

| LPS853 | si-CCNDBP1-1 | >1.2 | 0.0003 (at 48h), 0.0004 (at 72h) |

| Table 2: Effect of CCNDBP1 Silencing on Proliferation in LPS853 DDL Cells.[1] |

| Cell Line | Treatment | Colony Formation | p-value |

| LPS853 | si-NC | Baseline | - |

| LPS853 | si-CCNDBP1-1 | Increased | 0.0014 |

| LPS510 | Vector | Baseline | - |

| LPS510 | pcDNA3.1-CCNDBP1 | Decreased | 0.02 |

| Table 3: Effect of CCNDBP1 on Colony Formation in DDL Cells.[1] |

Signaling Pathway: CCNDBP1, Cell Cycle, and EMT

CCNDBP1's pro-apoptotic function is linked to its role in cell cycle regulation and its ability to repress the epithelial-mesenchymal transition (EMT).[1][4] CCNDBP1 can inhibit the Cyclin D1/CDK4 complex, preventing the phosphorylation of the retinoblastoma protein (RB1) and thereby blocking E2F-dependent transcription of genes required for cell cycle progression.[1] This cell cycle arrest can subsequently trigger apoptosis. Furthermore, CCNDBP1 has been shown to repress EMT, a process that is associated with resistance to apoptosis.[1][5] Overexpression of CCNDBP1 leads to increased expression of the epithelial marker E-cadherin and decreased expression of the mesenchymal marker Vimentin.[1][5][6]

The Anti-Apoptotic Function of CCNDBP1 in Hepatocellular Carcinoma

In contrast to its role in DDL, CCNDBP1 can promote cell survival and confer resistance to apoptosis in hepatocellular carcinoma (HCC), particularly in the context of DNA damage.[7][8] Overexpression of CCNDBP1 in HCC cells leads to increased resistance to X-ray-induced DNA damage.[7]

Signaling Pathway: The ATM-CHK2 DNA Damage Response

The anti-apoptotic function of CCNDBP1 in HCC is mediated through the activation of the Ataxia Telangiectasia Mutated (ATM)-Checkpoint Kinase 2 (CHK2) DNA damage response pathway.[7][8] Upon DNA damage, CCNDBP1 expression is induced. CCNDBP1 then inhibits the expression of Enhancer of Zeste Homolog 2 (EZH2), a negative regulator of ATM.[7][8] This inhibition of EZH2 leads to the sustained phosphorylation and activation of ATM, which in turn phosphorylates and activates CHK2.[7][8] The activated ATM-CHK2 pathway orchestrates DNA repair and cell cycle arrest, allowing the cell to recover from damage and evade apoptosis.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CCNDBP1 in apoptosis.

Cell Culture and Transfection

-

Cell Lines: DDL cell lines (e.g., LPS510, LPS853) and HCC cell lines (e.g., HLE, HepG2) are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[1][7]

-

Transfection:

-

Overexpression: The full-length cDNA of human CCNDBP1 is cloned into an expression vector (e.g., pcDNA3.1). Transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.[1]

-

Knockdown: Small interfering RNAs (siRNAs) targeting CCNDBP1 are used. A non-targeting siRNA serves as a negative control. Transfection is carried out using a suitable transfection reagent.[1]

-

Apoptosis Assays

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

-

Protocol:

-

Fix and permeabilize cells on a slide or in a microplate.

-

Incubate the cells with the TdT reaction mixture containing labeled dUTPs.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with a DNA stain (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Western Blotting

Western blotting is used to detect the expression levels of CCNDBP1 and key apoptosis-related proteins.

-

Protocol:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against CCNDBP1, cleaved caspase-3, PARP, Bcl-2, Bax, E-cadherin, Vimentin, ATM, p-ATM, CHK2, p-CHK2, EZH2, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used for quantification.

-

Cell Viability and Colony Formation Assays

-

CCK-8 Assay: This colorimetric assay measures cell viability. Cells are incubated with the CCK-8 solution, and the absorbance is measured at 450 nm. The amount of formazan (B1609692) dye generated is directly proportional to the number of living cells.[1]

-

Colony Formation Assay: This assay assesses the long-term proliferative potential of single cells. A low density of cells is seeded and cultured for 1-2 weeks. The resulting colonies are fixed, stained with crystal violet, and counted.[1]

Conclusion

CCNDBP1 exhibits a fascinating and complex dual role in the regulation of apoptosis. In dedifferentiated liposarcoma, it acts as a tumor suppressor, promoting apoptosis and hindering cancer progression, making it a potential therapeutic target for this malignancy. Conversely, in hepatocellular carcinoma, CCNDBP1 contributes to chemoresistance by activating the DNA damage response pathway, suggesting that its inhibition could be a strategy to sensitize these tumors to therapy. The context-dependent function of CCNDBP1 underscores the importance of understanding the specific molecular landscape of a cancer type when considering targeted therapies. Further research into the upstream regulators and downstream effectors of CCNDBP1 in different cellular contexts will be crucial for fully elucidating its role in apoptosis and for the development of effective therapeutic interventions.

References

- 1. CCNDBP1, a Prognostic Marker Regulated by DNA Methylation, Inhibits Aggressive Behavior in Dedifferentiated Liposarcoma via Repressing Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCNDBP1, a Prognostic Marker Regulated by DNA Methylation, Inhibits Aggressive Behavior in Dedifferentiated Liposarcoma via Repressing Epithelial Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive modular map of molecular interactions in RB/E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Significance of E-cadherin and Vimentin as epithelial-mesenchymal transition markers in colorectal carcinoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclin D1 Binding Protein 1 Responds to DNA Damage through the ATM–CHK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Phenotypic Consequences of CCNDBP1 Gene Silencing: A Technical Guide for Researchers

Executive Summary

Cyclin D1 Binding Protein 1 (CCNDBP1), also known as GCIP, DIP1, or HHM, is a crucial regulator of cell cycle progression and is increasingly recognized for its role as a tumor suppressor. This technical guide provides an in-depth analysis of the phenotypic effects observed upon the silencing of the CCNDBP1 gene. Through a comprehensive review of existing literature, this document outlines the impact of CCNDBP1 knockdown on cellular processes including proliferation, cell cycle distribution, apoptosis, migration, and invasion. Detailed experimental protocols for key assays and visual representations of the pertinent signaling pathways are provided to support researchers and drug development professionals in their investigation of CCNDBP1 as a potential therapeutic target.

Introduction

CCNDBP1 is a helix-loop-helix (HLH) protein that lacks a basic DNA binding domain, placing it in the inhibitor of differentiation (Id) family of proteins. It is known to interact with several key cellular proteins, most notably Cyclin D1, a critical regulator of the G1/S phase transition in the cell cycle.[1] Emerging evidence strongly suggests that CCNDBP1 functions as a tumor suppressor, with its expression being frequently downregulated in various cancers.[2] The deliberate silencing of the CCNDBP1 gene, typically achieved through RNA interference (RNAi) technologies such as small interfering RNA (siRNA), has become a pivotal experimental approach to elucidate its function. This guide synthesizes the known phenotypic consequences of such silencing to provide a clear understanding of its cellular impact.

Phenotypic Effects of CCNDBP1 Silencing

The silencing of the CCNDBP1 gene elicits a range of pro-tumorigenic phenotypes, underscoring its role as a negative regulator of cell growth and motility. These effects are summarized below and detailed in the subsequent sections.

Cellular Proliferation